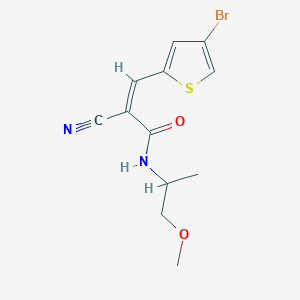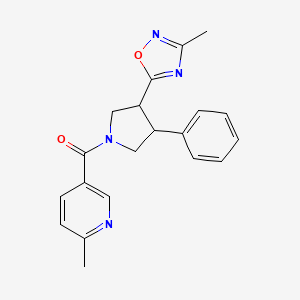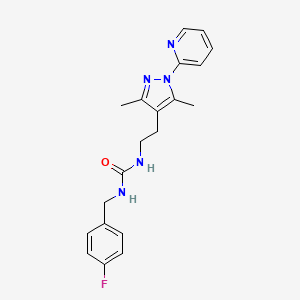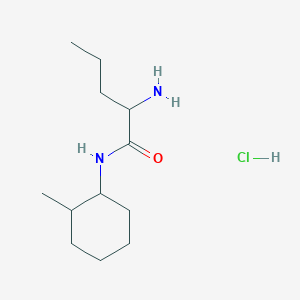
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Antibacterial Activities
In the realm of medicinal chemistry and pharmacology, research into Schiff-base Zinc(II) complexes derived from bromo and chloro substituted compounds reveals their potential antibacterial properties. These complexes have been synthesized and characterized, showing promise against bacterial strains, which could pave the way for new antibacterial agents (Yaning Guo, 2011). This line of research is crucial in the ongoing search for new treatments against resistant bacterial infections.
Analogs and Derivatives for Pharmaceutical Applications
The development of analogs and derivatives of complex molecules, such as those related to 3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide, plays a significant role in the discovery of new drugs and therapeutic agents. For example, the study of five analogs of the active metabolite of leflunomide reveals insights into molecular structures that could inhibit specific enzymes or receptors, demonstrating the compound's relevance in pharmaceutical research and development (Ghosh, Zheng, & Uckun, 1999).
Propriétés
IUPAC Name |
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8(6-17-2)15-12(16)9(5-14)3-11-4-10(13)7-18-11/h3-4,7-8H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVSSAFPXKBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC(=CS1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)


![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2953327.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)

![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)